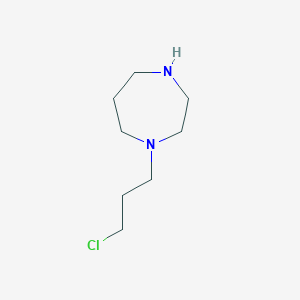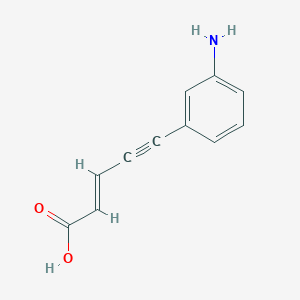
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is a compound characterized by the presence of trifluoromethyl and phenylurea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) typically involves a multi-step process. One common method includes the reaction of 5-(trifluoromethyl)-1,3-phenylenediamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylurea groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar structure but contains thiourea groups instead of phenylurea.
1,1’-(5,5’-Bis(trifluoromethyl)-1,3-phenylene)bis(3-phenylurea): Similar structure with an additional trifluoromethyl group.
Uniqueness: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is unique due to its specific combination of trifluoromethyl and phenylurea groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H17F3N4O2 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-phenyl-3-[3-(phenylcarbamoylamino)-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)14-11-17(27-19(29)25-15-7-3-1-4-8-15)13-18(12-14)28-20(30)26-16-9-5-2-6-10-16/h1-13H,(H2,25,27,29)(H2,26,28,30) |
InChI-Schlüssel |
IWKYMAWCFNVKRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
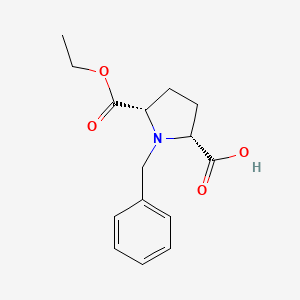
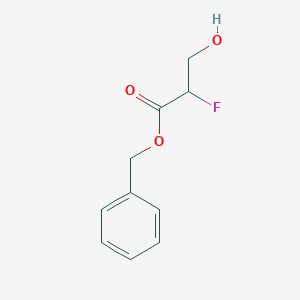
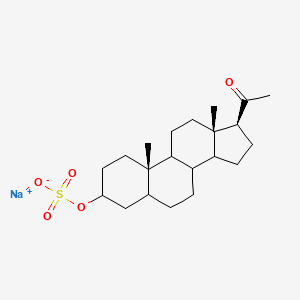
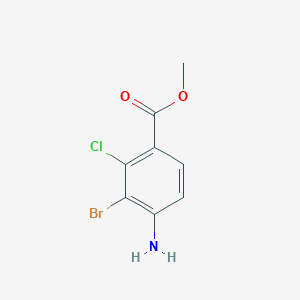
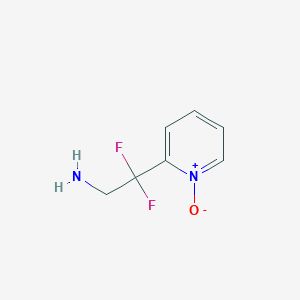
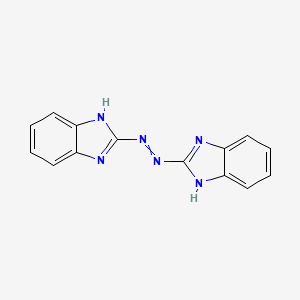
![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
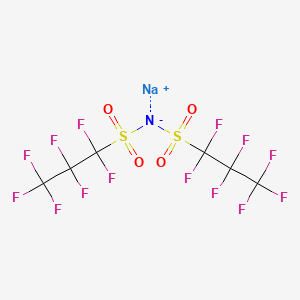
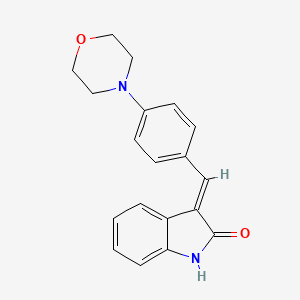
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
